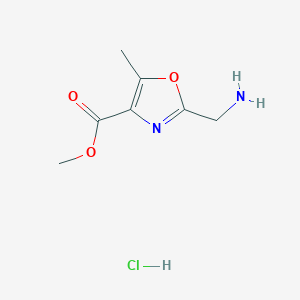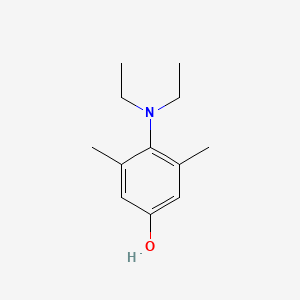![molecular formula C10H14N2O2 B13510869 4-[[(2-Aminoethyl)amino]methyl]benzoic acid](/img/structure/B13510869.png)
4-[[(2-Aminoethyl)amino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(2-Aminoethyl)amino]methyl]benzoic acid is a compound that belongs to the class of aminobenzoic acids. It is known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting . This compound is used in various scientific and medical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Aminoethyl)amino]methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with 2-aminoethylamine. The reaction is carried out in methanol at an elevated temperature of 80-90°C for about 3 hours . The reaction mixture is then cooled, and the product is isolated and purified.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[[(2-Aminoethyl)amino]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzoic acids.
Aplicaciones Científicas De Investigación
4-[[(2-Aminoethyl)amino]methyl]benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[[(2-Aminoethyl)amino]methyl]benzoic acid involves its interaction with fibrin, a protein involved in blood clotting. By inhibiting the breakdown of fibrin, it helps maintain the integrity of blood clots, thereby preventing excessive bleeding . The compound targets specific enzymes involved in fibrinolysis, such as plasmin, and inhibits their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Another aminobenzoic acid with similar antifibrinolytic properties.
4-Methylaminobenzoic acid: A derivative with a methyl group attached to the amino group.
4-Guanidinomethylbenzoic acid: A derivative with a guanidino group attached to the amino group.
Uniqueness
4-[[(2-Aminoethyl)amino]methyl]benzoic acid is unique due to its specific structure, which allows it to interact effectively with fibrin and inhibit its breakdown. This makes it particularly useful in medical applications where control of bleeding is crucial .
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-[(2-aminoethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c11-5-6-12-7-8-1-3-9(4-2-8)10(13)14/h1-4,12H,5-7,11H2,(H,13,14) |
Clave InChI |
XWUAWHZXUPYPOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13510805.png)

![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)propan-1-one hydrochloride](/img/structure/B13510824.png)








